Canrenone-d6

Bioanalysis Pharmacokinetics LC-MS/MS

Canrenone-d6 is a stable isotope-labeled internal standard providing a +6 Da mass shift for precise canrenone quantification in biological matrices via LC-MS/MS. Unlike unlabeled external standards or structural analogs prone to matrix bias, this deuterated analog ensures superior accuracy (CV <5%) across a 2–500 ng/mL linear range, meeting FDA/EMA bioanalytical guidelines. Ideal for clinical pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. Available as a high-purity (≥98%) yellow solid.

Molecular Formula C22H28O3
Molecular Weight 346.5 g/mol
Cat. No. B12410217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanrenone-d6
Molecular FormulaC22H28O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
InChIInChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D
InChIKeyUJVLDDZCTMKXJK-SVSNLBSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canrenone-d6: Deuterated Aldosterone Antagonist for Precise Pharmacokinetic and Bioanalytical Quantification


Canrenone-d6 is a stable isotope-labeled analog of canrenone, an active metabolite of spironolactone and a steroidal antimineralocorticoid (aldosterone antagonist) . As a deuterated compound, it incorporates six deuterium atoms (D6), resulting in a molecular weight of 346.49 g/mol and a molecular formula of C22H22D6O3 [1]. The compound is supplied as a yellow solid with a melting point of 161–163°C, soluble in chloroform and methanol [1]. Its primary utility is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of canrenone in biological matrices, correcting for variability in sample preparation, matrix effects, and instrument response .

Why Unlabeled Canrenone or Alternative Internal Standards Cannot Replace Canrenone-d6 in Quantitative Bioanalysis


In LC-MS/MS quantification, the use of an isotopically labeled internal standard is essential to correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations. While unlabeled canrenone can be used as an external standard, it cannot compensate for these sources of error, leading to compromised accuracy and precision [1]. Similarly, structural analogs such as n-propylbenzene have been employed as internal standards, but they exhibit different chemical and physical properties, resulting in differential behavior during sample preparation, chromatographic separation, and ionization, thereby introducing bias . Even other deuterated analogs, such as Canrenone-d4 ([2H4]-CAN) or Canrenone-d7, differ in their mass shift and may present isotopic overlap or chromatographic shifts that affect quantification reliability. The +6 Da mass shift of Canrenone-d6 provides a distinct advantage in minimizing isotopic interference while maintaining near-identical physicochemical properties to the unlabeled analyte, ensuring robust and accurate quantification .

Quantitative Differentiation of Canrenone-d6: Validated Performance Metrics Against Comparators


Analytical Precision and Accuracy: Canrenone-d6 Enables Sub-5% CV in LC-MS/MS Quantification

When used as an internal standard in LC-MS/MS methods for canrenone quantification, Canrenone-d6 enables intra-assay and inter-assay coefficients of variation (CV) within 4.62% and 3.88%, respectively, as reported in method validation studies . In contrast, methods employing structural analog internal standards, such as n-propylbenzene, have not demonstrated comparable precision due to differential matrix effects and ionization behavior .

Bioanalysis Pharmacokinetics LC-MS/MS

Mass Shift Advantage: +6 Da Enables Unambiguous Discrimination from Unlabeled Analyte

Canrenone-d6 provides a +6 Da mass shift (m/z 347 vs. 341 for unlabeled canrenone), which is greater than the +4 Da shift of Canrenone-d4 ([2H4]-CAN) used in some published methods [1]. This larger mass difference significantly reduces the risk of isotopic overlap from natural abundance 13C isotopes of the analyte, which can artificially inflate the internal standard signal and compromise accuracy at low concentrations . The +7 Da shift of Canrenone-d7 offers similar advantages, but Canrenone-d6 represents a balanced option with well-established supply chains and validated applications .

Mass Spectrometry Isotope Dilution Quantitative Analysis

Regulatory-Grade Purity: ≥98% HPLC Purity Supports Compliant Bioanalytical Method Validation

Canrenone-d6 is supplied with a purity of ≥98% as determined by HPLC, as specified in certificates of analysis (CoA) from multiple vendors . This meets or exceeds the purity requirements for reference standards used in regulatory bioanalysis (e.g., FDA/EMA guidance). In comparison, unlabeled canrenone reference standards often have a purity of ≥97%, but this small difference can impact the accuracy of standard curve preparation and quantitative results . Higher purity reduces the need for purity correction factors and ensures greater confidence in analytical data integrity.

Quality Control Method Validation Regulatory Compliance

Validated Linearity and Sensitivity: Calibration Curves Demonstrate Broad Dynamic Range and Low Detection Limits

LC-MS/MS methods using Canrenone-d6 as an internal standard have demonstrated linear calibration curves over a wide concentration range of 2 to 500 ng/mL for canrenone in plasma . In another validated method employing a deuterated canrenone internal standard, linearity was established from 1 to 200 ng/mL with a limit of detection (LOD) of 0.5 ng/mL . These performance metrics are comparable to or exceed those reported for methods using Canrenone-d4, which achieved linearity over 10–500 μg/L (10–500 ng/mL) in human plasma [1]. The broad linear range and low detection limits facilitated by Canrenone-d6 support accurate quantification across physiologically relevant concentrations.

Method Validation LC-MS/MS Quantitative Bioanalysis

Optimal Use Cases for Canrenone-d6 in Pharmacokinetic and Bioanalytical Workflows


Quantitative Bioanalysis of Canrenone in Clinical Pharmacokinetic Studies

Canrenone-d6 is the preferred internal standard for LC-MS/MS quantification of canrenone in human plasma or serum samples during clinical trials of spironolactone or potassium canrenoate [1]. Its use corrects for matrix effects and extraction variability, ensuring accurate determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The high precision (CV <5%) and broad linear range (2–500 ng/mL) support robust method validation according to FDA/EMA bioanalytical guidelines .

Therapeutic Drug Monitoring (TDM) of Canrenone in Patients with Therapy-Refractory Hypertension

In patients receiving spironolactone for therapy-refractory arterial hypertension, Canrenone-d6 enables reliable measurement of canrenone plasma concentrations to assess adherence and detect pharmacokinetic alterations due to drug-drug interactions or genetic polymorphisms [1]. The method's sensitivity (LOD 0.5 ng/mL) and specificity, afforded by the +6 Da mass shift, allow accurate quantification even at trough levels .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

For preclinical studies in rodents or dogs investigating the relationship between canrenone exposure and mineralocorticoid receptor antagonism, Canrenone-d6 facilitates precise quantification in small-volume plasma samples. The stable isotope dilution approach minimizes sample volume requirements while maintaining high accuracy and precision, enabling sparse sampling strategies and reducing animal burden .

Quality Control of Canrenone in Pharmaceutical Formulations and Stability Studies

Canrenone-d6 serves as a reference standard for the quantitative analysis of canrenone content in pharmaceutical formulations, including tablets and injectables. Its high purity (≥98%) and well-characterized physicochemical properties support method validation for stability-indicating assays and quality control release testing, ensuring compliance with pharmacopeial monographs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canrenone-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.